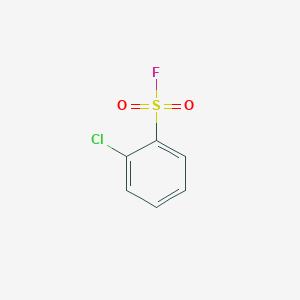

![molecular formula C11H10F3NO2 B2368023 N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 2459725-66-5](/img/structure/B2368023.png)

N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

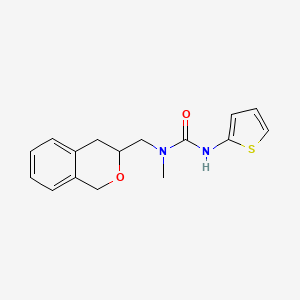

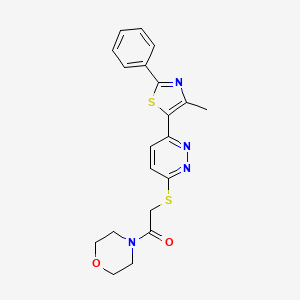

“N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide” is a chemical compound. It’s part of the N-Trifluoromethyl Amines and Azoles group, which are rarely used but have been found to improve the properties of biologically active compounds .

Physical And Chemical Properties Analysis

N-Trifluoromethyl Amines and Azoles, which includes “N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide”, are known to have excellent aqueous stability. Compared to their N-methyl analogues, N-Trifluoromethyl Azoles have a higher lipophilicity and can show increased metabolic stability and Caco-2 permeability .

Wissenschaftliche Forschungsanwendungen

- Researchers have investigated the anti-inflammatory effects of N-arylcinnamamide derivatives, including this compound . These derivatives demonstrated significant attenuation of lipopolysaccharide-induced NF-κB activation, surpassing the efficacy of the parental cinnamic acid. Notably, (2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide exhibited potent inhibition of the transcription factor NF-κB, comparable to the reference drug prednisone.

- 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) serves as a key intermediate for synthesizing fluazifop, a herbicide. Researchers have developed a straightforward one-step reaction to obtain 2,5-CTF in good yield .

- N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide falls within the category of decorated diazines. These compounds exhibit clinical applications, particularly in the context of pyrimidines (non-fused substituted forms) .

- The modification of the anilide core at specific positions (C(2,5)ʹ or C(2,6)ʹ) with lipophilic and bulky moieties enhances the anti-inflammatory potential of N-arylcinnamamides. These compounds may have a different mode of action compared to prednisone .

Anti-Inflammatory Potential

Synthesis of Trifluoromethylpyridines

Pharmacologically Active Decorated Diazines

Polypharmacology and Mode of Action

Wirkmechanismus

Target of Action

It’s worth noting that similar compounds have been found to have anti-inflammatory potential .

Mode of Action

N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide and its derivatives have been shown to significantly attenuate lipopolysaccharide-induced NF-κB activation . This suggests that these compounds may interact with NF-κB, a protein complex that controls transcription of DNA, cytokine production, and cell survival.

Biochemical Pathways

The inhibition of nf-κb suggests that it may impact inflammatory pathways, as nf-κb is known to play a key role in regulating the immune response to infection .

Result of Action

N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide and its derivatives have been found to inhibit NF-κB activation more potently than the parental cinnamic acid . This suggests that these compounds may have anti-inflammatory effects at the molecular and cellular levels.

Eigenschaften

IUPAC Name |

N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO2/c1-3-10(16)15-8-6-7(11(12,13)14)4-5-9(8)17-2/h3-6H,1H2,2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTJYIHSCKVOMGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine](/img/structure/B2367941.png)

![2,6-difluoro-N-[[5-(2-oxopropylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2367944.png)